Anti-Hypoxic/Anti-Ischemic Potency: (R)-(+)-Isomer Demonstrates 3–10-Fold Superiority Over the (-)-Isomer
In direct enantiomer head-to-head comparisons, the (+)-isomer of indeloxazine (which corresponds to the (R)-configuration) was approximately 3–10 times more potent than the (-)-isomer in anti-hypoxic and anti-ischemic assays [1]. Both the racemate and the (+)-isomer prolonged survival time of mice exposed to nitrogen gas anoxia and extended gasping duration in decapitated mice, while selective 5-HT reuptake inhibitors (citalopram, alaproclate, zimeldine) and selective NE reuptake inhibitors (maprotiline, viloxazine) failed to show any anti-hypoxic properties—and amitriptyline actually shortened survival time in hypoxic mice [1].
| Evidence Dimension | Anti-hypoxic/anti-ischemic potency (survival time extension in nitrogen gas anoxia model) |
|---|---|
| Target Compound Data | (R)-(+)-isomer: ~3–10× more potent than (-)-isomer (exact fold difference dependent on dose and endpoint); racemic indeloxazine equipotent to (+)-isomer |
| Comparator Or Baseline | (-)-isomer: significantly weaker anti-hypoxic activity; citalopram, maprotiline, viloxazine: no anti-hypoxic activity detected; amitriptyline: shortened survival time |
| Quantified Difference | Approximately 3–10× greater potency of (+)-isomer vs. (-)-isomer in anti-hypoxic/anti-ischemic endpoints |
| Conditions | Mice subjected to nitrogen gas anoxia (survival time) and decapitated mice (gasping duration); dose range evaluated across multiple studies (Arch Int Pharmacodyn Ther. 1993;324:33-46) |
Why This Matters
This stereospecific potency difference means that procurement of the racemate or the incorrect enantiomer yields substantially weaker neuroprotective activity, directly impacting experimental outcomes in cerebral ischemia and hypoxia research models.
- [1] Shimizu-Sasamata M, Terai M, Harada M, Yamamoto M. Anti-hypoxic and anti-ischemic actions of indeloxazine hydrochloride and its optical isomers: possible involvement of cerebral energy metabolism. Arch Int Pharmacodyn Ther. 1993 Jul-Aug;324:33-46. PMID: 8297184. View Source
